![molecular formula C18H20O B14622389 2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol CAS No. 58448-73-0](/img/structure/B14622389.png)
2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound has a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 4,6-dimethylphenol with 2-ethenylphenyl ethyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound.
化学反应分析
Types of Reactions
2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
作用机制
The mechanism of action of 2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity. The compound’s unique structure allows it to modulate enzyme activity, receptor binding, and other biochemical processes.
相似化合物的比较
Similar Compounds
4,6-Dimethylphenol: A simpler phenolic compound with similar chemical properties but lacking the ethenylphenyl group.
2-Ethenylphenol: Contains the ethenyl group but lacks the additional methyl groups on the aromatic ring.
2-[1-(2-Phenylethyl)]-4,6-dimethylphenol: Similar structure but with a phenylethyl group instead of an ethenylphenyl group.
Uniqueness
2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol is unique due to the presence of both ethenyl and dimethyl groups on the phenolic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
58448-73-0 |
|---|---|
分子式 |
C18H20O |
分子量 |
252.3 g/mol |
IUPAC 名称 |
2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C18H20O/c1-5-15-8-6-7-9-16(15)14(4)17-11-12(2)10-13(3)18(17)19/h5-11,14,19H,1H2,2-4H3 |
InChI 键 |
CCGSRSKDZNVRRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2C=C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)
![4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide](/img/structure/B14622328.png)

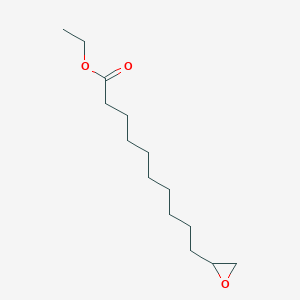
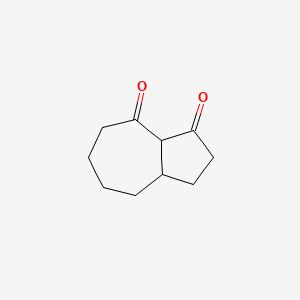
![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
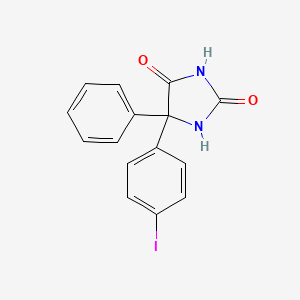
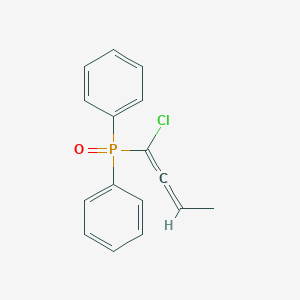
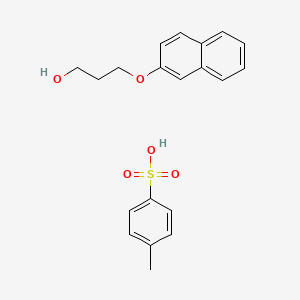
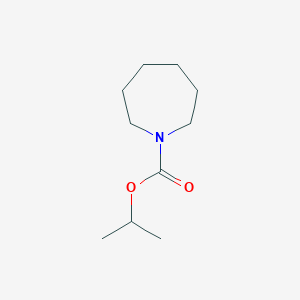
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
